molecular formula C15H15ClN2O2 B3174406 N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide CAS No. 953734-47-9

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide

Cat. No.: B3174406
CAS No.: 953734-47-9
M. Wt: 290.74 g/mol
InChI Key: IHNZFVUOHCOWGV-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a chlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-chlorophenol.

    Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-chlorophenol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amino alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Cell Signaling: Investigated for its role in modulating cell signaling pathways.

Medicine

    Drug Development: Explored as a potential therapeutic agent for various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Manufacturing: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-methylphenyl)-acetamide: Lacks the chlorophenoxy group.

    N-(4-Chlorophenyl)-2-(4-chlorophenoxy)-acetamide: Contains an additional chlorophenyl group.

Uniqueness

    Structural Features: The combination of amino, methyl, and chlorophenoxy groups provides unique chemical properties.

    Reactivity: Exhibits distinct reactivity patterns compared to similar compounds.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNZFVUOHCOWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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